molecular formula C16H17NO4S B3136243 N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycine CAS No. 412939-59-4

N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycine

Cat. No. B3136243
M. Wt: 319.4 g/mol
InChI Key: AOFKGPJCHYEWAO-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound, including bond lengths, bond angles, and torsional angles.



Chemical Reactions Analysis

This would involve a study of the chemical reactions that the compound undergoes, including its reactivity with other compounds and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity.


Scientific Research Applications

Environmental Impact and Degradation

N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycine and its derivatives have been studied in environmental contexts, especially in water treatment processes. For instance, the behavior of N-(phenylsulfonyl)-glycine in a municipal sewage treatment plant was investigated, revealing insights into its degradation and transformation products. The study highlighted the complex interactions and transformations these compounds undergo in water treatment scenarios, indicating their persistence and the formation of various byproducts (Krause & Schöler, 2000).

Analytical Chemistry and Environmental Monitoring

Analytical methods have been developed to study compounds like N-(phenylsulfonyl)-glycine, particularly focusing on their occurrence and behavior in environmental matrices. One such study commented on the metabolism of phenylsulfonamide, elucidating pathways and challenges in quantifying such compounds in environmental samples. This research is crucial for understanding the environmental fate of these compounds and for developing monitoring and mitigation strategies (Krause, Schöler, & Heberer, 2000).

Herbicide Transport and Environmental Concerns

The transport of herbicides, including compounds structurally related to N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycine, has been investigated to understand their environmental mobility and potential impacts. A study on glyphosate and glufosinate transport through field lysimeters shed light on the complexities of herbicide movement in agricultural settings and their potential to reach groundwater, raising environmental concerns (Malone et al., 2004).

Synthesis and Application in Chemical Reactions

The compound and its derivatives have been utilized in chemical synthesis and reactions. For instance, a study focused on the Michael addition reactions of a chiral glycine Schiff base Ni(II)-complex with 1-(1-phenylsulfonyl)benzene, highlighting its application in asymmetric synthesis and its potential for creating compounds with substantial steric bulk and lipophilicity, relevant for binding to various endogenous receptors (Nagaoka et al., 2020).

Safety And Hazards

This involves studying the safety measures that need to be taken while handling the compound, its toxicity levels, and the hazards associated with its use.


Future Directions

This involves predicting or suggesting future research directions or applications for the compound based on its properties and reactivity.


properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dimethylanilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-12-8-9-15(13(2)10-12)17(11-16(18)19)22(20,21)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFKGPJCHYEWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401239602
Record name N-(2,4-Dimethylphenyl)-N-(phenylsulfonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycine

CAS RN

412939-59-4
Record name N-(2,4-Dimethylphenyl)-N-(phenylsulfonyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=412939-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Dimethylphenyl)-N-(phenylsulfonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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